

Cellular Targets of NSD2-PWWP1 Ligands: A Technical Guide

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Compound of Interest

Compound Name: NSD2-PWWP1 ligand 1

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This technical guide provides an in-depth overview of the cellular targets and mechanisms of action of small molecule ligands targeting the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). NSD2 is a histone methyltransferase crucial for gene regulation, and its aberrant activity is implicated in various cancers, including multiple myeloma. The primary focus of this document is the well-characterized chemical probe UNC6934, which serves as a representative "**NSD2-PWWP1 ligand 1**," alongside other notable compounds developed to probe and inhibit this interaction.

The Primary Cellular Target: The NSD2-PWWP1 Domain

The direct cellular target of ligands like UNC6934 is the N-terminal PWWP domain (PWWP1) of the NSD2 protein.[1][2] NSD2 is a multi-domain epigenetic regulator responsible for the majority of histone H3 lysine 36 dimethylation (H3K36me2) in cells, a mark associated with active gene transcription.[3][4]

The PWWP1 domain functions as a "reader" module, specifically recognizing and binding to the H3K36me2 mark on nucleosomes.[3][5] This interaction is mediated by a conserved aromatic cage within the PWWP1 domain.[1][6] The binding of PWWP1 to its catalytic product, H3K36me2, is believed to play a pivotal role in stabilizing NSD2's association with chromatin, thereby regulating its occupancy at target gene loci.[3][5]

Mechanism of Action: Competitive Antagonism

NSD2-PWWP1 ligands are antagonists that function through competitive inhibition.

Compounds such as UNC6934 are designed to occupy the canonical H3K36me2-binding aromatic cage of the PWWP1 domain.^{[1][2][7]} By binding to this pocket, the ligand physically blocks the PWWP1 domain from engaging with H3K36me2 on histone tails. This action effectively disrupts a key interaction that tethers NSD2 to chromatin.^{[1][8]}

The primary and most immediate cellular consequence of this targeted disruption is not the inhibition of NSD2's catalytic activity, but rather a change in its subcellular localization.

Treatment with UNC6934 leads to a significant accumulation of the endogenous NSD2 protein within the nucleolus.^{[1][2][7]} This relocalization phenocopies the effect of mutations that abrogate the PWWP1 domain's reader function.^{[1][2]} The proposed mechanism involves the unmasking of C-terminal nucleolar localization sequences (NoLS) in NSD2 when its chromatin-tethering domains, like PWWP1, are disabled.^{[1][7]}

Quantitative Data on NSD2-PWWP1 Ligands

The following tables summarize key quantitative data for prominent NSD2-PWWP1 ligands, allowing for direct comparison of their biochemical and cellular activities.

Table 1: Biochemical Binding Affinity and Potency

Compound	Target	Assay Type	K _d (nM)	IC ₅₀ (nM)	Reference(s)
UNC6934	NSD2-PWWP1	SPR	91 ± 8	-	^{[1][8][9]}
	NSD2-PWWP1	SPR	80	-	^[10]
	NSD2-PWWP1	AlphaScreen	-	104 ± 13	^[1]
MR837 (3f)	NSD2-PWWP1	SPR	3400 ± 400	-	^{[1][6]}

| Compound 38 | NSD2-PWWP1 | TR-FRET | - | 110 ± 10 [\[11\]](#) |

K_d (Dissociation Constant): A measure of binding affinity; lower values indicate tighter binding.

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro. SPR (Surface Plasmon Resonance), TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

Table 2: Cellular Target Engagement and Anti-proliferative Activity

Compound	Cell Line	Assay Type	EC ₅₀ / IC ₅₀ (μM)	Effect Measured	Reference(s)
UNC6934	U2OS	NanoBRET	1.23 ± 0.25	Disruption of NSD2-H3.3 Interaction	[1] [2]
	U2OS	NanoBRET	1.09	Disruption of NSD2-H3K36me2 Interaction	[10]
MR837 (3f)	HEK293T	NanoBRET	17.3	Disruption of NSD2-H3 Interaction	[6]
Compound 38	MV4;11	Proliferation	2.23	Inhibition of Cell Growth	[11]
	RS4;11	Proliferation	6.30	Inhibition of Cell Growth	[11]
	KMS11	Proliferation	8.43	Inhibition of Cell Growth	[11]

|| MM1S | Proliferation | 10.95 | Inhibition of Cell Growth [\[11\]](#) |

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. NanoBRET is a proximity-based assay to measure protein interactions in

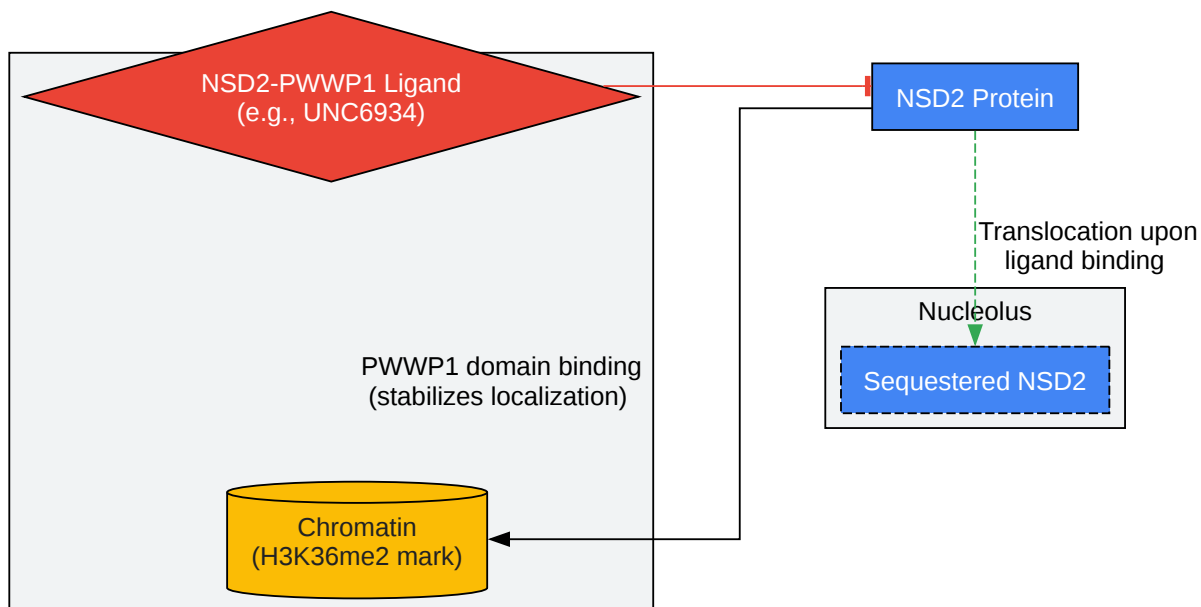
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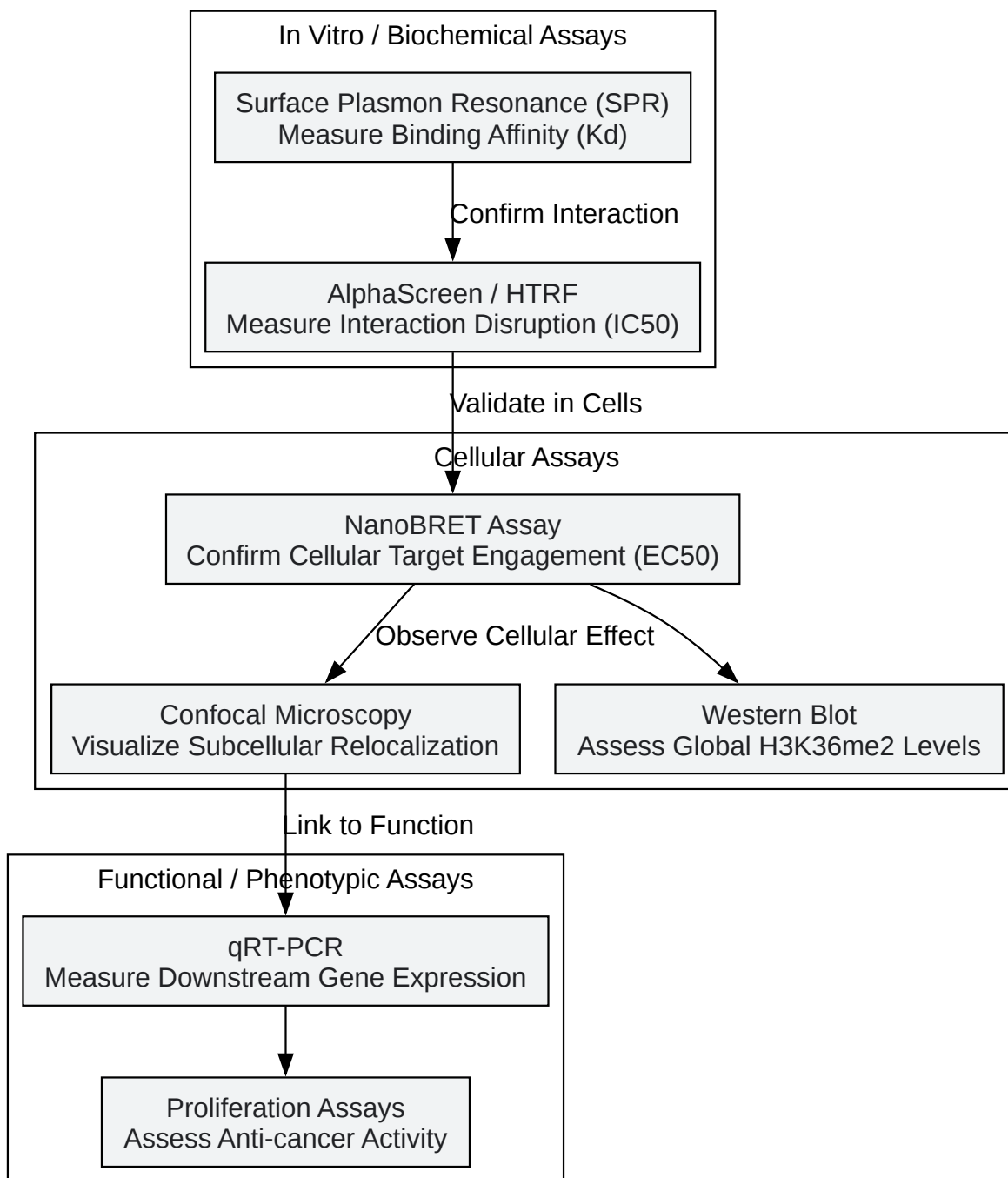
Downstream Cellular Effects and Gene Regulation

While UNC6934 effectively displaces NSD2 to the nucleolus, it does not significantly alter global H3K36me2 levels or robustly inhibit cell proliferation on its own.[\[1\]](#)[\[8\]](#)[\[12\]](#) However, targeting the PWWP1 domain serves as a powerful strategy to modulate NSD2 function, which has been leveraged by other molecules:

- **Transcriptional Regulation:** The inhibitor known as compound 38 has been shown to cause a remarkable decrease in the expression of NSD2 downstream target genes, including PAK1, RRAS2, TGFA, TEMEL2, and NCAM1 in cancer cell lines.[\[11\]](#)
- **Targeted Protein Degradation:** Using the UNC6934 scaffold, researchers have developed proteolysis-targeting chimeras (PROTACs) like UNC8153. These degraders induce the selective, proteasome-dependent degradation of the NSD2 protein.[\[8\]](#) This degradation leads to a global reduction in H3K36me2 levels and results in downstream anti-cancer phenotypes, such as reduced cellular adhesion in KMS11 multiple myeloma cells.[\[8\]](#)

Visualized Pathways and Workflows





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